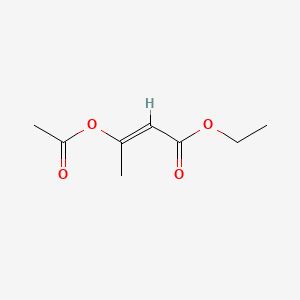

Ethyl 3-(acetoxy)isocrotonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(acetoxy)isocrotonate is an organic compound with the molecular formula C8H12O4. It is a derivative of isocrotonic acid and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its ester functional group and the presence of an acetoxy group, which makes it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(acetoxy)isocrotonate typically involves the esterification of isocrotonic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Another method involves the semihydrogenation of ethyl tetrolate using palladium on barium sulfate as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(acetoxy)isocrotonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The acetoxy group can be replaced by other nucleophiles under basic conditions.

Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous medium.

Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Various substituted esters.

Ester Hydrolysis: Isocrotonic acid and ethanol.

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Scientific Research Applications

Ethyl 3-(acetoxy)isocrotonate finds applications in several fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving ester bonds.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 3-(acetoxy)isocrotonate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The acetoxy group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The ester functional group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These reactions are mediated by specific enzymes or chemical catalysts that target the ester bond .

Comparison with Similar Compounds

Ethyl isocrotonate: A similar ester with a different substituent group.

Isocrotonic acid: The parent acid from which ethyl 3-(acetoxy)isocrotonate is derived.

Crotonic acid: The trans isomer of isocrotonic acid.

Uniqueness: this compound is unique due to its acetoxy group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions under mild conditions sets it apart from other similar compounds .

Biological Activity

Ethyl 3-(acetoxy)isocrotonate is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is classified as a derivative of crotonic acid, characterized by the presence of an acetoxy group and an ethyl ester group. Its molecular formula is C₇H₁₂O₃, and it features both an α,β-unsaturated carbonyl moiety and an ester group, which contribute to its reactivity in biological systems.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains revealed that the compound showed promising effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.75 |

These results suggest that this compound could be developed into a novel antimicrobial agent, particularly in the context of resistant strains.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines. This inhibition was quantified using ELISA assays, showing a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.

3. Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). The compound exhibited significant scavenging activity, with an IC50 value comparable to well-known antioxidants such as ascorbic acid.

The biological activities of this compound can be attributed to its structural features, which allow it to interact with biological macromolecules. The α,β-unsaturated carbonyl moiety is particularly reactive towards nucleophiles, potentially forming adducts that modulate biological pathways involved in inflammation and microbial resistance.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Case Study 1: A study published in Journal of Ethnopharmacology evaluated the compound's effects on wound healing in diabetic rats. The results indicated accelerated healing rates and reduced bacterial load in treated wounds compared to controls.

- Case Study 2: Research examining the compound's role in cancer cell lines demonstrated that it induced apoptosis in breast cancer cells through mitochondrial pathways, suggesting its potential as an anticancer agent.

Properties

CAS No. |

27750-19-2 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

ethyl (E)-3-acetyloxybut-2-enoate |

InChI |

InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3/b6-5+ |

InChI Key |

VSCUAMOPAHJJTA-AATRIKPKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/OC(=O)C |

Canonical SMILES |

CCOC(=O)C=C(C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.